![molecular formula C11H9N3O4S B2771262 5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid CAS No. 1408622-01-4](/img/structure/B2771262.png)
5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid
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Overview
Description
“5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid” is a chemical compound with the molecular weight of 279.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9N3O4S/c1-5-4-6 (11 (17)18)10 (19-5)12-9 (16)7-2-3-8 (15)14-13-7/h2-4H,1H3, (H,12,16) (H,14,15) (H,17,18)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 273-275 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Development
Structure-Activity Relationship (SAR) Studies: Researchers can explore the SAR of this compound by synthesizing analogs with modifications at different positions. By assessing their biological activities, they can gain insights into the key functional groups responsible for interactions with biological targets. Potential applications include designing novel drugs for various diseases.
Targeting Enzymes and Receptors: Given its structural features, this compound may interact with enzymes or receptors involved in disease pathways. Researchers can investigate its binding affinity and selectivity toward specific targets. For instance, inhibition of matrix metalloproteinases (MMPs) could be a relevant application .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit matrix metalloproteinases (mmps), specifically mmp 3, mmp 12, and mmp 13 . MMPs are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.
Mode of Action
Based on the inhibition effects on mmps observed in similar compounds , it can be hypothesized that this compound may interact with these enzymes and inhibit their activity, leading to changes in the extracellular matrix remodeling process.
properties
IUPAC Name |
5-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-5-4-6(11(17)18)10(19-5)12-9(16)7-2-3-8(15)14-13-7/h2-4H,1H3,(H,12,16)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWGFACRTZOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=NNC(=O)C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid |
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